molecular formula C10H12N2O3 B8501278 N-(4-ethyl-2-nitrophenyl)acetamide

N-(4-ethyl-2-nitrophenyl)acetamide

Cat. No.: B8501278
M. Wt: 208.21 g/mol
InChI Key: NWTWUTIJZMUMRT-UHFFFAOYSA-N
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Description

N-(4-Ethyl-2-nitrophenyl)acetamide is an aromatic acetamide derivative characterized by a phenyl ring substituted with an ethyl group at the para (4th) position and a nitro group at the ortho (2nd) position, linked to an acetamide functional group (-NHCOCH₃).

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

N-(4-ethyl-2-nitrophenyl)acetamide

InChI

InChI=1S/C10H12N2O3/c1-3-8-4-5-9(11-7(2)13)10(6-8)12(14)15/h4-6H,3H2,1-2H3,(H,11,13)

InChI Key

NWTWUTIJZMUMRT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(4-ethyl-2-nitrophenyl)acetamide with structurally related acetamide derivatives, focusing on substituent effects, synthesis, and properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Synthesis Steps Notable Properties/Applications
This compound 4-Ethyl, 2-nitro C₁₀H₁₂N₂O₃ 208.21 (calculated) Likely involves alkylation (ethylation) followed by nitration and acetylation Hypothesized intermediate for pharmaceuticals or agrochemicals; ethyl group may enhance lipophilicity.
N-(4-Hydroxy-2-nitrophenyl)acetamide 4-Hydroxy, 2-nitro C₈H₈N₂O₄ 196.16 Synthesis via pH-controlled reaction (pH 5.5–6.5) followed by recrystallization Crystallizes in monoclinic system; potential role in nitroarene detoxification studies .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Chloro, 2-nitro, N-methylsulfonyl C₉H₉ClN₂O₅S 292.70 Acetylation of sulfonamide precursor with acetic anhydride Intermediate for sulfur-containing heterocycles; exhibits intermolecular hydrogen bonding .
N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide 4-Bromobutoxy, 2-nitro C₁₂H₁₅BrN₂O₄ 331.16 Alkylation of p-acetamidophenol followed by nitration (92.2% yield) NMR studies show nitro-acetamido electronic interactions; used in organic electronics .
N-(4-Methoxy-2-nitrophenyl)acetamide 4-Methoxy, 2-nitro C₉H₁₀N₂O₄ 210.19 Electrochemical nitration with nitrite (6% yield) Low-yield synthesis limits industrial use; methoxy group increases electron density .
N-(4-Nitrophenyl)acetamide 4-Nitro C₈H₈N₂O₃ 180.16 Direct acetylation of 4-nitroaniline Common intermediate; exhibits moderate anticancer activity in analogs .

Key Structural and Functional Comparisons:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (Nitro): The nitro group at the 2nd position in all compounds enhances electrophilic substitution resistance but stabilizes negative charges in intermediates .

Synthesis Challenges :

  • N-(4-Methoxy-2-nitrophenyl)acetamide demonstrates the difficulty of achieving high yields in nitration reactions (6% yield via electrochemical methods) .
  • N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide highlights optimized alkylation conditions (77.42% yield) using orthogonal design .

N-(4-Nitrophenyl)acetamide Analogs: Exhibit anticancer activity in cell lines (e.g., HCT-1, MCF-7) when modified with morpholine or piperidine groups .

Crystallographic Insights: N-(4-Hydroxy-2-nitrophenyl)acetamide crystallizes in the monoclinic space group C2/c with distinct hydrogen-bonding networks, influencing its solid-state stability .

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